molecular formula C22H27FN2O4S B12148409 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B12148409
M. Wt: 434.5 g/mol
InChI Key: LWSXAOWOZRUQPG-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide is a complex organic compound with the molecular formula C22H27FN2O4S and a molar mass of 434.52 g/mol . This compound is characterized by its unique structure, which includes a dimethylamino group, a dioxidotetrahydrothiophen ring, and a fluorophenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. The industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and fluorophenoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the fluorophenoxy group play crucial roles in its binding affinity and activity. The pathways involved include various biochemical interactions that are currently under investigation .

Comparison with Similar Compounds

When compared to similar compounds, N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide stands out due to its unique combination of functional groups. Similar compounds include those with different substituents on the benzyl or thiophen rings, which can alter their chemical and biological properties.

Properties

Molecular Formula

C22H27FN2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C22H27FN2O4S/c1-16(29-21-7-5-4-6-20(21)23)22(26)25(19-12-13-30(27,28)15-19)14-17-8-10-18(11-9-17)24(2)3/h4-11,16,19H,12-15H2,1-3H3

InChI Key

LWSXAOWOZRUQPG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)N(C)C)C2CCS(=O)(=O)C2)OC3=CC=CC=C3F

Origin of Product

United States

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